molecular formula C10H9BrN2 B3366360 2-Bromo-6-(cyclopropylamino)benzonitrile CAS No. 1365272-47-4

2-Bromo-6-(cyclopropylamino)benzonitrile

Cat. No.: B3366360
CAS No.: 1365272-47-4
M. Wt: 237.10 g/mol
InChI Key: ISICKMZHCHSRPP-UHFFFAOYSA-N
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Description

2-Bromo-6-(cyclopropylamino)benzonitrile is a chemical compound with the molecular formula C10H9BrN2 and a molecular weight of 237.10 g/mol. This compound is characterized by the presence of a bromine atom, a cyclopropylamino group, and a benzonitrile moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 2-Bromo-6-(cyclopropylamino)benzonitrile typically involves the bromination of 6-(cyclopropylamino)benzonitrile. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may involve optimizing reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

2-Bromo-6-(cyclopropylamino)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different functional group.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like toluene or ethanol. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-Bromo-6-(cyclopropylamino)benzonitrile has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(cyclopropylamino)benzonitrile involves its interaction with specific molecular targets. The bromine atom and the cyclopropylamino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

2-Bromo-6-(cyclopropylamino)benzonitrile can be compared with other similar compounds such as:

  • 2-Bromo-4-fluoro-6-nitrotoluene
  • 2-Bromo-6-(methylamino)benzonitrile
  • 2-Bromo-6-(ethylamino)benzonitrile

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

2-bromo-6-(cyclopropylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-9-2-1-3-10(8(9)6-12)13-7-4-5-7/h1-3,7,13H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISICKMZHCHSRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C(=CC=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001262540
Record name Benzonitrile, 2-bromo-6-(cyclopropylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-47-4
Record name Benzonitrile, 2-bromo-6-(cyclopropylamino)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-bromo-6-(cyclopropylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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